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molecular formula C8H9NO3S B186505 Methyl 3-acetamidothiophene-2-carboxylate CAS No. 22288-79-5

Methyl 3-acetamidothiophene-2-carboxylate

Cat. No. B186505
M. Wt: 199.23 g/mol
InChI Key: VVGYLIJOPUUXJN-UHFFFAOYSA-N
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Patent
US07179830B2

Procedure details

was obtained by reacting 19.9 g of methyl 3-acetylaminothiophene-2-carboxylate in 100 ml of chloroform with 17.9 ml of sulfuryl chloride (SO2Cl2) in 120 ml of chloroform by stirring at 40° C. for 2 hours and subsequently boiling under reflux conditions for 15 minutes. After the solvent had been distilled off, the residue was crystallized in ethyl acetate.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:9]=C[S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2].S(Cl)([Cl:17])(=O)=O.[CH:19]([Cl:22])(Cl)Cl>>[C:1]([NH:4][C:5]1[C:9]([Cl:17])=[C:19]([Cl:22])[S:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
C(C)(=O)NC1=C(SC=C1)C(=O)OC
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
WAIT
Type
WAIT
Details
subsequently boiling under reflux conditions for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized in ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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